molecular formula C6H2Cl2IN3 B1394462 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 928840-99-7

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1394462
CAS No.: 928840-99-7
M. Wt: 313.91 g/mol
InChI Key: RDDFXIAEFUSRKU-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at specific positions on the pyrrolo[3,2-d]pyrimidine ring. It is an organic intermediate used in various chemical and pharmaceutical applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism. The compound’s interaction with DPP-IV results in the inhibition of this enzyme, leading to prolonged therapeutic control of blood glucose levels . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DPP-IV can affect insulin signaling pathways, thereby modulating glucose uptake and metabolism in cells . Furthermore, this compound may impact the expression of genes involved in metabolic processes, leading to changes in cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s structure allows it to fit into the active site of DPP-IV, thereby inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, which play a role in regulating insulin secretion. Additionally, this compound may influence other molecular pathways by binding to different biomolecules, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its primary role is the inhibition of DPP-IV, which affects glucose metabolism by preventing the degradation of incretin hormones . This inhibition leads to increased insulin secretion and improved glucose control. Additionally, the compound may interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with target enzymes and proteins, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ethyl cyanoacetate or isoxazole as starting materials, followed by chlorination and iodination reactions under controlled conditions . Microwave-assisted synthesis has also been explored as a robust approach for preparing pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium hydroxide for substitution reactions, and various oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a DPP-IV inhibitor, it binds to the DPP-IV enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound may also interact with other enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDFXIAEFUSRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693344
Record name 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928840-99-7
Record name 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
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2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
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Reactant of Route 5
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

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